
4-Isobutylsulfanyl-butylamine
Vue d'ensemble
Description
4-Isobutylsulfanyl-butylamine , also known by its chemical formula C<sub>8</sub>H<sub>19</sub>NS , is a compound with intriguing properties. It belongs to the class of amines , characterized by the presence of a nitrogen atom bonded to three hydrogen atoms. The “isobutylsulfanyl” group indicates the presence of an isobutyl (2-methylpropyl) substituent attached to a sulfur atom.
Synthesis Analysis
The synthesis of 4-isobutylsulfanyl-butylamine involves several methods, including reductive amination or alkylation . One common approach is the reaction between an amine (such as butylamine ) and an alkyl halide (such as isobutyl bromide ) in the presence of a reducing agent (e.g., sodium borohydride ). This process results in the formation of the desired compound.
Molecular Structure Analysis
The molecular structure of 4-isobutylsulfanyl-butylamine consists of a linear carbon backbone with the isobutyl group (CH<sub>3</sub>-CH(CH<sub>3</sub>)-CH<sub>2</sub>-) attached to the nitrogen atom. The sulfur atom bridges the isobutyl group and the amino group (NH<sub>2</sub>), forming a stable structure.
Chemical Reactions Analysis
- Basicity : Due to the amino group, 4-isobutylsulfanyl-butylamine acts as a weak base . It can accept a proton (H<sup>+</sup>) to form the corresponding ammonium salt.
- Alkylation : The amino group can undergo alkylation reactions, where it reacts with alkyl halides to form N-alkylated derivatives.
- Oxidation : The sulfur atom can be oxidized to form a sulfoxide or sulfone, depending on the reaction conditions.
Physical And Chemical Properties Analysis
- Physical State : 4-Isobutylsulfanyl-butylamine is a colorless liquid at room temperature.
- Boiling Point : Approximately 150°C .
- Solubility : Soluble in water and organic solvents.
- Odor : May have a faint amine-like odor.
Applications De Recherche Scientifique
Corrosion Inhibition
Butyl Substituents in Corrosion Inhibition : Butyl substituents, similar to the butyl component in 4-Isobutylsulfanyl-butylamine, have been studied for their role in mild steel corrosion inhibition in acidic environments. The effectiveness of different butylamine derivatives in protecting steel surfaces suggests potential applications of 4-Isobutylsulfanyl-butylamine in corrosion-resistant coatings or treatments (Bastidas, Damborenea, & Vázquez, 1997).
Catalysis
Catalytic Applications in Organic Synthesis : The structural features of butylamine derivatives, including steric hindrance and electronic properties, play critical roles in catalytic processes such as the amination and thioetherification of aryl halides. This suggests 4-Isobutylsulfanyl-butylamine could serve as a ligand or catalyst in similar organic transformations, offering pathways to synthesize pharmaceuticals, agrochemicals, and materials with high efficiency and selectivity (Hartwig, 2008).
Environmental Biotechnology
Microbial Conversion to Valuable Chemicals : Studies on microbial consortia converting methanol to valuable chemicals like isobutyrate and n-butyrate highlight the potential of using derivatives of butylamine in biotechnological applications. These findings suggest 4-Isobutylsulfanyl-butylamine could be explored as a substrate or intermediate in microbial processes for producing bioplastics, biofuels, or other bioproducts with environmental benefits (Huang et al., 2020).
Material Science
Nanoparticle Surface Modification : The interaction of butylamine with semiconductor nanoparticles like CdSe, causing significant changes in their optical properties, underlines the potential of 4-Isobutylsulfanyl-butylamine in nanotechnology. This compound could be used to modify the surface of nanoparticles, influencing their electronic and optical behaviors for applications in photovoltaics, sensors, and light-emitting devices (Landes et al., 2001).
Safety And Hazards
- Toxicity : While not highly toxic, direct exposure should be minimized.
- Irritant : It can irritate the skin, eyes, and respiratory tract.
- Storage : Store in a cool, well-ventilated area away from incompatible materials.
Orientations Futures
Research on 4-isobutylsulfanyl-butylamine continues to explore its potential applications in pharmaceuticals, catalysis, and materials science. Investigating its biological activity, stability, and scalability will guide future developments.
Remember that this analysis is based on available information, and further studies may reveal additional insights. Always consult reliable sources and scientific literature for the most up-to-date details.
Propriétés
IUPAC Name |
4-(2-methylpropylsulfanyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NS/c1-8(2)7-10-6-4-3-5-9/h8H,3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUBFTFOBIDMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutylsulfanyl-butylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1438745.png)
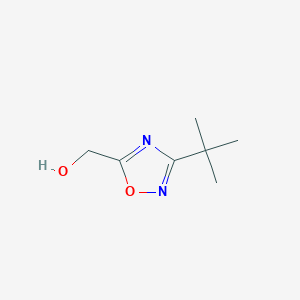
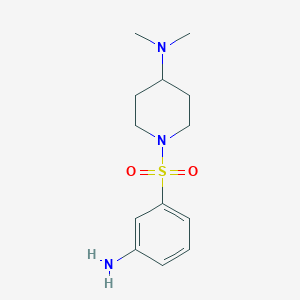
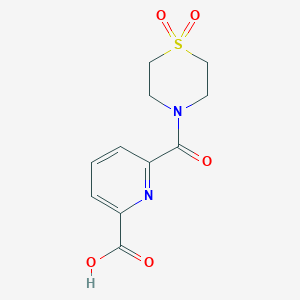
![N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide](/img/structure/B1438751.png)
![3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol](/img/structure/B1438754.png)
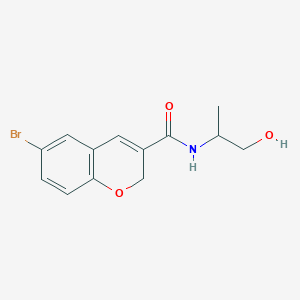
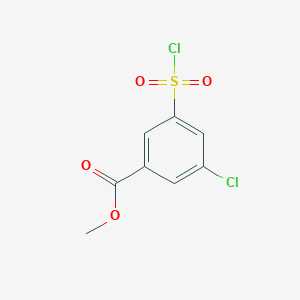

![2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid](/img/structure/B1438760.png)
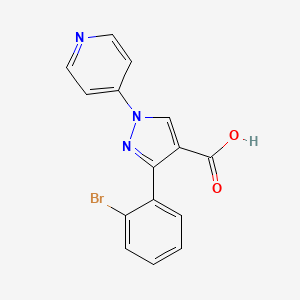

![3-({[(Propan-2-yl)carbamoyl]methyl}sulfamoyl)propanoic acid](/img/structure/B1438764.png)
![[1-(3-Aminobenzoyl)piperidin-3-yl]methanol](/img/structure/B1438765.png)